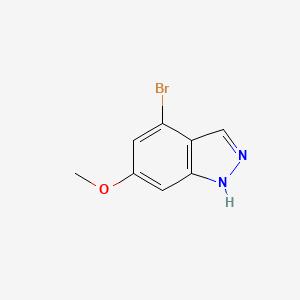

4-Bromo-6-methoxy-1H-indazole

Beschreibung

Significance of Indazole Scaffold in Medicinal Chemistry and Drug Discovery

The indazole scaffold is recognized as a privileged heterocyclic motif in bioactive compounds, contributing to a wide array of therapeutic applications.

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, making it a highly valuable starting point for drug discovery. samipubco.com The indazole scaffold, a bicyclic aromatic system where a benzene (B151609) ring is fused to a pyrazole (B372694) ring, fits this description perfectly. samipubco.comresearchgate.net Its versatility is attributed to its diverse tautomeric forms and unique chemical properties, which allow for a wide range of chemical modifications. researchgate.netirma-international.orgigi-global.com This adaptability enables the creation of large libraries of compounds for structure-activity relationship (SAR) studies, a crucial step in optimizing the therapeutic properties of a drug candidate. samipubco.com

The synthetic accessibility of the indazole core further enhances its appeal to medicinal chemists. samipubco.com The ability to mimic endogenous biomolecules due to its aromatic and heterocyclic nature allows for effective interactions with biological targets. samipubco.com Furthermore, many indazole-based compounds exhibit desirable drug-like properties such as high solubility, metabolic stability, and good bioavailability, which are essential for the development of orally administered drugs. samipubco.com

The versatile nature of the indazole scaffold has led to its incorporation into a wide range of therapeutic agents. nih.govbenthamdirect.com Indazole-containing derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. researchgate.netnih.govnih.gov This has led to their use in treating a variety of diseases, including cancer, inflammatory disorders, and neurological conditions. samipubco.comnih.govtandfonline.com

The therapeutic potential of the indazole scaffold is underscored by the number of FDA-approved drugs that contain this motif. pnrjournal.comresearchgate.netbldpharm.com These drugs are used to treat a variety of conditions, from cancer to chemotherapy-induced nausea.

| Drug Name | Therapeutic Application |

| Granisetron | Antiemetic, used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. pnrjournal.comhilarispublisher.com |

| Lonidamine | Investigated for its potential in treating brain tumors. pnrjournal.comresearchgate.net |

| Axitinib | A kinase inhibitor used for the treatment of advanced renal cell carcinoma. samipubco.compnrjournal.commdpi.com |

| Pazopanib | A multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. samipubco.compnrjournal.commdpi.com |

| Entrectinib | A tyrosine kinase inhibitor used to treat ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors. pnrjournal.combldpharm.com |

| Niraparib | A PARP inhibitor used for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. nih.govmdpi.com |

This table is interactive. Click on the headers to sort the data.

Beyond the approved drugs, a significant number of indazole-based compounds are currently in clinical trials or in preclinical development. nih.govbenthamdirect.com One such example is Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019), a ruthenium-based anticancer agent that has undergone phase I clinical trials. nih.govnih.gov Research is ongoing to explore the full potential of indazole derivatives in treating a wide range of diseases, with a focus on developing new molecules with improved efficacy and safety profiles. nih.govtandfonline.com

Therapeutic Applications of Indazole Derivatives

Overview of 4-Bromo-6-methoxy-1H-indazole in Academic Research Context

While the broader class of indazole derivatives has been extensively studied, the specific compound this compound has a more niche but important role in academic research.

This compound is a chemical compound with the molecular formula C8H7BrN2O. nih.gov It features a bromine atom at the 4-position and a methoxy (B1213986) group at the 6-position of the indazole ring. sigmaaldrich.com This specific substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules. cymitquimica.com The bromine atom, for instance, can serve as a handle for further chemical modifications through various coupling reactions.

Research indicates that derivatives of this compound may have potential biological activities. For example, related indazole structures have been investigated for their anti-inflammatory and anticancer properties, often acting as inhibitors of protein kinases. smolecule.com

Properties of this compound:

| Property | Value |

| Molecular Formula | C8H7BrN2O |

| Molecular Weight | 227.06 g/mol sigmaaldrich.com |

| CAS Number | 885520-83-2 cymitquimica.com |

| Appearance | Solid sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Further investigation into the specific biological profile of this compound and its immediate derivatives could be a fruitful area for future research, potentially uncovering new lead compounds for drug discovery.

Compound Names Mentioned in this Article:

this compound

4-Bromo-6-methoxy-1H-indazol-3-ol

6-bromo-1H-indazole

Axitinib

Entrectinib

Granisetron

Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019)

Lonidamine

Niraparib

Pazopanib

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGWZLFBKVMEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646351 | |

| Record name | 4-Bromo-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-83-2 | |

| Record name | 4-Bromo-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4 Bromo 6 Methoxy 1h Indazole

Transformation Reactions of the Indazole Core

The inherent stability of the aromatic indazole ring system dictates its reactivity. Transformations typically involve the substituents on the ring rather than the core itself, although the electronic nature of the fused pyrazole (B372694) ring influences the reactivity of the benzene (B151609) portion.

Nucleophilic Substitution Reactions of Halogen and Methoxy (B1213986) Groups

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the C4 position of 4-Bromo-6-methoxy-1H-indazole is not a commonly reported transformation. SNAr reactions typically require strong activation by electron-withdrawing groups, which are absent in this molecule. The methoxy group at C6 is an electron-donating group, which further deactivates the ring towards nucleophilic attack. Consequently, the displacement of the bromide via SNAr is challenging under standard conditions. The methoxy group itself is a poor leaving group and its substitution via nucleophilic attack is not a feasible pathway.

Instead, the primary strategy for the functionalization of the C4-bromo position involves transition-metal-catalyzed cross-coupling reactions, which proceed through a different mechanistic pathway involving oxidative addition and reductive elimination cycles. These methods have largely superseded classical nucleophilic substitution for aryl halides of this type. wikipedia.org

Oxidation and Reduction Pathways

Specific oxidation and reduction pathways for this compound are not extensively detailed in the available literature. However, based on the general chemistry of related heterocyclic compounds, certain transformations can be anticipated.

Reduction: The indazole ring is generally stable to catalytic hydrogenation, which would typically target more labile functional groups. However, under forcing conditions or with specific catalysts, reduction of the pyrazole ring is possible. A more common reductive transformation would be the hydrogenolysis of the C-Br bond (hydrodebromination). This can often be achieved using palladium on carbon (Pd/C) with a hydrogen source, leading to the formation of 6-methoxy-1H-indazole.

Oxidation: The indazole core, being an aromatic system, is generally resistant to oxidation. Strong oxidizing agents would likely lead to degradation of the molecule. If the nitrogen at the N1 position is unprotected, it could be a site for oxidation, though this is less common. The methoxy group is also generally stable to oxidation.

Cyclization Reactions to Form Complex Heterocyclic Structures

This compound serves as a valuable scaffold for the construction of more complex, fused heterocyclic systems. This is typically achieved through a multi-step process where the bromine atom is first converted into a different functional group that can then participate in a cyclization reaction.

For example, the C4-bromo group can be transformed into an amino group via a Buchwald-Hartwig amination. wikipedia.org This resulting 4-amino-6-methoxy-1H-indazole can then be reacted with various reagents to build a new ring fused to the indazole core. Similarly, conversion of the bromo-substituent to a carboxyl, hydroxyl, or other reactive group opens pathways for intramolecular cyclization reactions to form polycyclic systems. Research on dinitro-indazoles has demonstrated their utility in synthesizing tricyclic heteroaromatic systems, providing a template for how a suitably functionalized this compound could be used. researchgate.net

Synthesis of Novel Derivatives and Analogs

The derivatization of this compound is crucial for its application in medicinal chemistry and materials science, allowing for the fine-tuning of its biological and physical properties.

Structural Modifications and Functional Group Introductions

The primary sites for structural modification on this compound are the C4-bromo position and the N1-position of the pyrazole ring.

Functionalization at C4: The bromine atom is an excellent handle for introducing a wide variety of functional groups through palladium-catalyzed cross-coupling reactions. nih.govrsc.org

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the bromo-indazole with various aryl or heteroaryl boronic acids or esters. nih.govnih.gov This allows for the synthesis of 4-aryl-6-methoxy-1H-indazoles.

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds. wikipedia.org The reaction couples the bromo-indazole with a wide range of primary or secondary amines, amides, or N-heterocycles, yielding diverse 4-amino-indazole derivatives. libretexts.orgnih.gov

Functionalization at N1: The nitrogen atom of the indazole ring can be readily functionalized, most commonly through alkylation. d-nb.info Deprotonation of the N-H group with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) yields the corresponding N1-alkylated indazole. nih.govnih.gov The regioselectivity of this reaction (N1 vs. N2 alkylation) can be influenced by the substituents on the indazole ring and the reaction conditions employed. d-nb.infowuxibiology.com

Below is a table summarizing representative palladium-catalyzed coupling reactions for bromo-indazole scaffolds.

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl-indazole | nih.gov |

| Suzuki-Miyaura | Heteroarylboronic Acid | PdCl₂(dppf) / K₂CO₃ | 4-Heteroaryl-indazole | rsc.org |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP / NaOtBu | 4-Amino-indazole | wikipedia.org |

| Buchwald-Hartwig | N-Heterocycle (e.g., Indole) | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 4-(Indolyl)-indazole | libretexts.org |

Scaffold Hopping and Molecular Hybridization Strategies

In modern drug discovery, the indazole ring is recognized as a privileged scaffold and a bioisostere of indole (B1671886). nih.gov This has led to its extensive use in strategies like scaffold hopping and molecular hybridization.

Scaffold Hopping: This strategy involves replacing a core molecular structure (scaffold) in a known active compound with a different, often isosteric, scaffold to discover new chemotypes with improved properties. The indazole core is frequently used to replace indole or benzimidazole (B57391) scaffolds in an effort to modulate biological activity, improve physicochemical properties, or find novel intellectual property space.

Molecular Hybridization: This approach involves combining two or more pharmacophores from different bioactive molecules into a single new hybrid molecule. The goal is to create a derivative that possesses the biological activities of its parent molecules, potentially with synergistic effects or a multi-target profile. This compound can serve as a starting point for such strategies. The bromo- and N-H positions allow for the covalent attachment of other pharmacophoric fragments, leading to the creation of novel hybrid compounds.

Preparation of Triazole-Tethered Indazole Analogues

The synthesis of indazole derivatives tethered to a 1,2,3-triazole ring represents a significant area of medicinal chemistry research, owing to the broad spectrum of biological activities exhibited by these hybrid molecules. The preparation of such analogues from this compound can be accomplished through a multi-step synthetic sequence, typically involving the introduction of a terminal alkyne and a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

A general and effective strategy for synthesizing these target molecules involves two key stages. The first is the N-alkylation of the this compound core with a suitable propargyl group. The second stage is the 1,3-dipolar cycloaddition reaction between the resulting N-propargylated indazole and an appropriate azide (B81097) derivative.

The initial step involves the reaction of this compound with propargyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). This reaction yields 4-bromo-6-methoxy-1-(prop-2-yn-1-yl)-1H-indazole.

Following the successful propargylation, the terminal alkyne of this intermediate is then reacted with a variety of substituted azides to construct the desired 1,2,3-triazole ring. The CuAAC reaction is typically carried out using a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. The reaction is often performed in a solvent mixture such as t-butanol and water. This versatile method allows for the introduction of a wide range of substituents on the triazole ring, depending on the choice of the starting azide.

For instance, a series of novel 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole core were synthesized using various 2-azido-N-arylacetamide derivatives via this 1,3-dipolar cycloaddition reaction. researchgate.netbanglajol.info This methodology can be adapted for the this compound scaffold. The synthesis of the requisite 2-azido-N-arylacetamide derivatives begins with the reaction of various substituted anilines with 2-chloroacetyl chloride to form 2-chloro-N-arylacetamides. Subsequent treatment with sodium azide in a solvent like DMF affords the corresponding 2-azido-N-arylacetamides. researchgate.net

The final cycloaddition step between 4-bromo-6-methoxy-1-(prop-2-yn-1-yl)-1H-indazole and the prepared 2-azido-N-arylacetamides would then yield the target triazole-tethered indazole analogues. The reaction progress can be monitored by thin-layer chromatography, and the final products are typically purified by recrystallization or column chromatography.

The table below outlines the reactants, reagents, and conditions for the key steps in the synthesis of triazole-tethered this compound analogues, based on established procedures for similar indazole derivatives. researchgate.net

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | This compound | Propargyl bromide, K₂CO₃, DMF, rt | 4-Bromo-6-methoxy-1-(prop-2-yn-1-yl)-1H-indazole |

| 2a | Substituted anilines | 2-Chloroacetyl chloride, Dichloromethane, rt | 2-Chloro-N-arylacetamides |

| 2b | 2-Chloro-N-arylacetamides | Sodium azide, DMF, rt | 2-Azido-N-arylacetamides |

| 3 | 4-Bromo-6-methoxy-1-(prop-2-yn-1-yl)-1H-indazole and 2-Azido-N-arylacetamides | CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O, rt | 1-((4-Bromo-6-methoxy-1H-indazol-1-yl)methyl)-4-(arylaminocarbonylmethyl)-1H-1,2,3-triazoles |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

A combination of spectroscopic techniques is employed to unambiguously confirm the structure of 4-Bromo-6-methoxy-1H-indazole. Each method provides unique and complementary information.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each chemically non-equivalent proton in the molecule. Based on the structure, one would anticipate signals for the indazole N-H proton, the three aromatic protons, and the methoxy (B1213986) group protons. The N-H proton typically appears as a broad singlet at a downfield chemical shift. The aromatic protons would appear as distinct signals in the aromatic region of the spectrum, with their splitting patterns (multiplicity) providing information about adjacent protons. The methoxy group would present as a sharp singlet, typically in the range of 3.8-4.0 ppm, corresponding to its three equivalent protons. mnstate.edupressbooks.pub

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| N-H (Indazole) | Broad, Downfield (>10 ppm) | Singlet (broad) | 1H |

| Ar-H (C3-H) | ~8.0 ppm | Singlet | 1H |

| Ar-H (C5-H) | Aromatic Region (~7.0-7.5 ppm) | Singlet or Doublet | 1H |

| Ar-H (C7-H) | Aromatic Region (~6.8-7.2 ppm) | Singlet or Doublet | 1H |

| -OCH₃ | ~3.9 ppm | Singlet | 3H |

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. irisotope.comlibretexts.org For this compound, eight distinct signals are expected. The chemical shifts of these carbons are influenced by their chemical environment, including hybridization and proximity to electronegative atoms like bromine, oxygen, and nitrogen. chemistrysteps.com Carbonyl carbons, if present, would appear far downfield, but for this molecule, the aromatic and heteroaromatic carbons are of primary interest. libretexts.org The carbon attached to the bromine atom (C4) would be influenced by the heavy atom effect, while the carbon attached to the methoxy group (C6) would appear downfield due to the oxygen's electronegativity. chemistrysteps.com

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~130-140 |

| C3a | ~120-130 |

| C4 | ~100-110 |

| C5 | ~115-125 |

| C6 | ~155-165 |

| C7 | ~95-105 |

| C7a | ~140-150 |

| -OCH₃ | ~55-60 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound. wikipedia.org For this compound (C₈H₇BrN₂O), the calculated monoisotopic mass is approximately 225.97 g/mol . A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak. msu.edu Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will exhibit two peaks for the molecular ion ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. msu.edu This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. msu.edu Techniques like Electrospray Ionization (ESI-MS) would typically show the protonated molecule [M+H]⁺, also with the characteristic bromine isotopic pattern. units.it

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ would indicate the N-H stretching vibration of the indazole ring. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-O stretching of the methoxy group should produce a strong absorption band in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.

For crystalline solids, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions within the crystal lattice. An X-ray crystal structure analysis of this compound would confirm the planarity of the bicyclic indazole system and definitively establish the position of the bromine and methoxy substituents on the benzene (B151609) ring. It would also reveal the specific tautomeric form (the location of the N-H proton) present in the solid state and detail intermolecular forces like hydrogen bonding (e.g., N-H···N interactions) that dictate the crystal packing.

Purity Assessment and Analytical Validation

Ensuring the purity of a compound is critical for its use in any application. Chromatographic techniques are central to this assessment.

Chromatography is used for both the purification and the purity analysis of chemical compounds.

Flash Chromatography: This technique is often used for the purification of the crude product after synthesis. By selecting an appropriate solvent system (mobile phase) and a solid support like silica (B1680970) gel (stationary phase), this compound can be separated from synthetic byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound. A sample is analyzed using a specific column and mobile phase, and a detector (often UV-Vis) measures the components as they elute. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The area of this peak relative to any impurity peaks allows for the quantitative determination of purity, often aiming for levels greater than 98% for research applications.

Medicinal Chemistry and Biological Activity Studies of 4 Bromo 6 Methoxy 1h Indazole and Its Derivatives

Pharmacological Evaluation and Efficacy Assessment

Anticancer Activity

Derivatives of 4-Bromo-6-methoxy-1H-indazole have been the subject of extensive research for their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, leading to the inhibition of cancer cell growth and proliferation across a range of cancer types.

A significant body of research has demonstrated the potent antiproliferative activity of indazole derivatives. For instance, a series of novel 1H-indazole derivatives were synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. One notable compound, 2f, exhibited significant growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM nih.govresearchgate.net. Treatment of the 4T1 breast cancer cell line with this compound resulted in a marked inhibition of cell proliferation and colony formation nih.govresearchgate.net.

Another study focused on 3-amino-1H-indazole derivatives and their antiproliferative effects on a panel of cancer cell lines including HT-29, MCF-7, A-549, HepG2, and HGC-27 cells. A particular derivative, W24, demonstrated broad-spectrum antiproliferative activity with IC50 values between 0.43 and 3.88 μM against four of these cell lines nih.gov. Mechanistic studies revealed that W24 inhibits proliferation by interfering with DNA synthesis nih.gov. Furthermore, some indazole derivatives have been shown to induce apoptosis in cancer cells, a process of programmed cell death, which is a critical mechanism for controlling cell proliferation nih.govresearchgate.net. For example, compound 2f was found to dose-dependently promote apoptosis in 4T1 cells nih.govresearchgate.net.

The antiproliferative activity of these compounds is often evaluated using the MTT assay, a colorimetric method that assesses cell metabolic activity. The results are typically presented as the concentration of the compound that inhibits 50% of cell growth (IC50). The table below summarizes the antiproliferative activity of a selection of indazole derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

| 2f nih.govresearchgate.net | 4T1 (Breast) | 0.23 |

| HepG2 (Liver) | 0.80 | |

| MCF-7 (Breast) | 0.34 | |

| A549 (Lung) | 1.15 | |

| W24 nih.gov | HT-29 (Colon) | 3.88 |

| MCF-7 (Breast) | 2.15 | |

| A-549 (Lung) | 1.83 | |

| HGC-27 (Gastric) | 0.43 | |

| 6o nih.gov | K562 (Leukemia) | 5.15 |

The anticancer effects of this compound derivatives are often attributed to their ability to modulate specific signaling pathways that are critical for cancer cell survival and proliferation.

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. A series of 3-amino-1H-indazole derivatives have been synthesized and shown to inhibit this pathway nih.gov. The derivative W24 was found to exert its antitumor effects by targeting this cascade, leading to the induction of G2/M cell cycle arrest and apoptosis nih.gov. The serine/threonine kinase Akt (PKB) is a central node in this pathway, and its inhibition is a key therapeutic goal ucsf.edu.

Fibroblast Growth Factor Receptor (FGFR): FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth. Indazole-based compounds have been developed as potent inhibitors of FGFR kinases nih.govnih.govnih.govnih.gov. For instance, a series of 1H-indazole derivatives were designed as FGFR1 inhibitors, with one compound exhibiting an IC50 of 69.1 ± 19.8 nM nih.gov. Another study identified an indazole derivative, 9u, as a highly potent FGFR1 inhibitor with an IC50 of 3.3 nM nih.gov. These inhibitors typically bind to the ATP-binding site of the kinase, preventing its activation nih.gov.

Threonine Tyrosine Kinase (TTK): TTK, also known as Mps1, is a crucial kinase involved in the spindle assembly checkpoint, a mechanism that ensures proper chromosome segregation during mitosis. Inhibition of TTK is a promising strategy for cancer therapy. Computational studies, including 2D and 3D-QSAR analyses, have guided the design of indazole derivatives as potent TTK inhibitors longdom.orglongdom.org.

The table below provides an overview of indazole derivatives targeting specific signaling pathways.

| Targeted Pathway | Derivative Type | Key Findings |

| PI3K/AKT/mTOR | 3-amino-1H-indazole | W24 inhibits the pathway, leading to cell cycle arrest and apoptosis nih.gov. |

| FGFR | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | Potent FGFR1 inhibition with an IC50 of 69.1 ± 19.8 nM nih.gov. |

| FGFR | 1H-indazole | Compound 9u is a potent FGFR1 inhibitor with an IC50 of 3.3 nM nih.gov. |

| TTK | Indazole derivatives | QSAR models have been developed to design potent TTK inhibitors longdom.orglongdom.org. |

The therapeutic potential of this compound derivatives has been demonstrated against a diverse range of cancer cell lines, highlighting their broad applicability in oncology.

Breast Cancer: As previously mentioned, the indazole derivative 2f showed potent activity against the 4T1 and MCF-7 breast cancer cell lines nih.govresearchgate.net. Another study on indazole-pyridine hybrids identified compounds 7b and 7c as having strong antiproliferative effects against MCF-7 cells researchgate.net.

Lung Cancer: Several indazole derivatives have been tested against non-small cell lung cancer (NSCLC) cell lines. One compound, 109, displayed strong antiproliferative effects against EGFR mutant-driven NSCLC cell lines such as H1975, PC9, HCC827, and H3255 nih.gov. The derivative W24 also showed inhibitory activity against the A-549 lung cancer cell line nih.gov.

Leukemia: A series of 1H-indazole-3-amine derivatives were evaluated for their activity against several human cancer cell lines, including the chronic myeloid leukemia cell line K562. Compound 6o from this series exhibited a promising inhibitory effect against K562 cells with an IC50 value of 5.15 µM, while showing greater selectivity for normal cells nih.gov. Another study identified a novel indolyl dihydroisoxazole derivative that showed high selectivity toward Jurkat and HL-60 leukemia cells acs.org.

The following table summarizes the efficacy of selected indazole derivatives against different cancer cell lines.

| Cancer Type | Cell Line | Compound | IC50 (μM) |

| Breast Cancer | 4T1 | 2f | 0.23 nih.govresearchgate.net |

| MCF-7 | 2f | 0.34 nih.govresearchgate.net | |

| Lung Cancer | A549 | 2f | 1.15 nih.govresearchgate.net |

| A-549 | W24 | 1.83 nih.gov | |

| Leukemia | K562 | 6o | 5.15 nih.gov |

Antimicrobial Activity (Antibacterial, Antifungal)

In addition to their anticancer properties, derivatives of this compound have also shown promising antimicrobial activity, offering potential solutions to the growing problem of antibiotic resistance.

The antimicrobial effects of these compounds are often mediated by the inhibition of essential bacterial enzymes.

Inhibition of Bacterial Enzymes:

DNA Gyrase: Bacterial DNA gyrase is a well-validated target for antibacterial agents. Indazole derivatives have been discovered as a novel class of GyrB inhibitors, which is a subunit of DNA gyrase acs.orgnih.govresearchgate.net. These compounds have demonstrated excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) acs.orgnih.gov.

Filamentous temperature-sensitive protein Z (FtsZ): FtsZ is a crucial protein involved in bacterial cell division. A series of novel 4-bromo-1H-indazole derivatives were designed as FtsZ inhibitors and showed good antibacterial activity against various Gram-positive and Gram-negative bacteria nih.gov. One compound, in particular, exhibited potent activity against penicillin-resistant Staphylococcus aureus nih.gov.

The table below details the enzymatic targets and the affected microorganisms for some indazole derivatives.

| Enzymatic Target | Derivative Class | Affected Microorganisms |

| DNA Gyrase (GyrB) | Indazole derivatives | Gram-positive pathogens (e.g., MRSA, Streptococcus pneumoniae, Enterococcus faecium) acs.orgnih.gov |

| FtsZ | 4-bromo-1H-indazole derivatives | Gram-positive and Gram-negative bacteria (e.g., Staphylococcus epidermidis, penicillin-resistant Staphylococcus aureus) nih.gov |

Some indazole derivatives have also demonstrated antifungal activity. For instance, a novel class of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles was synthesized and evaluated for their in vitro antifungal activities, with some compounds being more potent than the standard drug fluconazole against the tested fungal strains nih.gov. Another study synthesized 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole, which showed moderate to good inhibition against various fungal strains researchgate.netbanglajol.info.

Anti-inflammatory Properties

Indazole derivatives are well-established as anti-inflammatory agents, with commercially available drugs like Benzydamine underscoring the therapeutic potential of this chemical class. The anti-inflammatory effects of indazole compounds are often attributed to their ability to modulate key pathways in the inflammatory response.

Research into various heterocyclic compounds, including indazole bioisosteres, has identified the cyclooxygenase (COX) enzymes, particularly COX-2, as a primary molecular target. nih.govnih.govmdpi.com The selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov Studies on indolizine derivatives, designed as bioisosteres of the indazole-containing drug indomethacin, have shown that specific substitutions can lead to potent COX-2 inhibition. nih.govacs.org For instance, a series of 7-methoxyindolizine analogues were evaluated for COX-2 inhibition, with diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate emerging as a promising inhibitor with an IC50 of 5.84 µM. nih.gov While direct studies on the anti-inflammatory properties of this compound are not extensively reported, the known role of the indazole scaffold in COX inhibition suggests that this compound and its derivatives are viable candidates for development as novel anti-inflammatory agents.

| Compound Class | Target | Activity |

| Indazole Derivatives | Cyclooxygenase (COX) | Anti-inflammatory |

| Methoxyindolizine Analogues | COX-2 | IC50 = 5.84 µM |

Antioxidant Activity

The role of oxidative stress in the pathogenesis of numerous diseases has driven the search for novel antioxidant compounds. Certain heterocyclic systems, including those related to indazoles, have demonstrated the ability to mitigate oxidative damage. For example, hybrids of indole (B1671886) and pyrazole (B372694), a core component of the indazole structure, are known for their antioxidant activities. mdpi.com

Studies have shown that some indazole derivatives can modulate the activity of antioxidant enzymes. For instance, certain indazoles have been found to reduce the activity of human serum paraoxonase 1, an enzyme with antioxidant properties. This indicates an interaction between the indazole scaffold and components of the cellular antioxidant defense system. Although specific research on the antioxidant capacity of this compound is limited, the general antioxidant potential of related heterocyclic structures suggests this is a promising area for future investigation.

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new, effective treatments are urgently needed. The indazole scaffold has emerged as a valuable starting point for the development of novel antileishmanial agents.

Research has demonstrated that substituted indazoles can exhibit significant activity against Leishmania parasites. For example, a series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated for their antileishmanial potency. nih.gov Several of these compounds displayed strong to moderate activity against Leishmania infantum. The proposed mechanism for these derivatives involves the inhibition of trypanothione reductase (TryR), an essential enzyme for the parasite's survival. nih.gov Molecular docking studies have supported this hypothesis, showing that the indazole derivatives can bind effectively within the active site of Leishmania infantum TryR. nih.gov These findings highlight the potential of functionalized indazoles, such as derivatives of this compound, as a source of new antileishmanial drug candidates.

| Derivative Class | Target Organism | Proposed Target |

| 3-chloro-6-nitro-1H-indazole | Leishmania infantum | Trypanothione Reductase (TryR) |

Other Reported Biological Activities (e.g., Neuroprotective, Cardiovascular, Antidiabetic, Anti-HIV)

Derivatives of the indazole scaffold have been investigated for a wide array of other biological activities, demonstrating the broad therapeutic potential of this heterocyclic system.

Neuroprotective Activity: Methoxy-substituted indazoles have shown promise as neuroprotective agents. For instance, 7-methoxy-1H-indazole has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative processes. nih.gov Furthermore, a chalcone derivative containing a bromophenyl and an indole moiety, a close relative of indazole, was reported as a monoamine oxidase B (MAO-B) inhibitor with potential applications in Alzheimer's disease. nih.gov

Cardiovascular Activity: The cardiovascular effects of indazole derivatives are diverse. Some have been shown to possess antioxidant properties in cardiomyocytes and inhibit Rho kinase, a target in cardiovascular disease. nih.gov YC-1, an indazole derivative, is known to activate soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system, and has been studied for its effects on platelet aggregation and vascular contraction. nih.gov

Antidiabetic Activity: The potential of bromo-substituted heterocyclic compounds in the context of diabetes has been explored. A study on indenopyrazole derivatives, which share structural similarities with indazoles, revealed that a compound featuring a bromo-substituted benzothiazole component acted as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption. nih.gov

Anti-HIV Activity: The indazole core is a key structural component in the development of anti-HIV agents. Notably, 7-bromo-4-chloro-1H-indazol-3-amine serves as a crucial intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor. mdpi.com Other related heterocyclic structures, such as benzimidazolyl diketo acids, have been designed as inhibitors of HIV-1 integrase, another critical enzyme for viral replication. nih.gov

Mechanism of Action Studies

The diverse biological activities of indazole derivatives are a result of their interaction with a variety of molecular targets and their modulation of key cellular pathways.

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)

The indazole scaffold has been successfully employed to design inhibitors for a range of enzymes and receptors. The specific substitutions on the indazole ring play a crucial role in determining the target specificity and potency.

Protein Kinases: Indazole derivatives are well-known as protein kinase inhibitors. They have been developed to target various kinases involved in cancer, such as Fibroblast Growth Factor Receptors (FGFRs), BCR-ABL, and Akt. nih.govnih.govias.ac.innih.gov For example, 3-aminoindazole derivatives have been identified as potent pan-BCR-ABL inhibitors, including activity against the T315I mutant that confers resistance to some existing therapies. nih.gov

Enzymes in Inflammation and Neurodegeneration: As previously mentioned, COX-2 is a key target for the anti-inflammatory effects of indazole-related compounds. nih.gov In the context of neuroprotection, neuronal nitric oxide synthase (nNOS) and monoamine oxidase B (MAO-B) are important targets for methoxy- and bromo-substituted heterocyclic compounds, respectively. nih.govnih.gov

Parasitic and Viral Enzymes: For antileishmanial activity, trypanothione reductase (TryR) in Leishmania parasites is a validated target for nitro-substituted indazoles. nih.gov In the field of anti-HIV research, the viral capsid and integrase enzyme are key targets for bromo-substituted indazole precursors and related heterocyclic structures. mdpi.comnih.gov

Metabolic Enzymes: In the area of antidiabetic research, α-glucosidase has been identified as a target for bromo-substituted indenopyrazole derivatives. nih.gov

| Biological Activity | Molecular Target | Compound Class |

| Anticancer | BCR-ABL Kinase | 3-Aminoindazole Derivatives |

| Anticancer | Akt Kinase | 1H-pyridin-4-yl-3,5-disubstituted indazoles |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Indazole Bioisosteres |

| Neuroprotective | Neuronal Nitric Oxide Synthase | 7-methoxy-1H-indazole |

| Antileishmanial | Trypanothione Reductase | 3-chloro-6-nitro-1H-indazole Derivatives |

| Anti-HIV | HIV-1 Capsid | Bromo-substituted Indazole Precursors |

Molecular Pathways and Target Identification

The interaction of indazole derivatives with their specific molecular targets leads to the modulation of critical cellular signaling pathways.

Cancer Signaling Pathways: The inhibition of protein kinases like BCR-ABL and Akt by indazole derivatives directly impacts pathways that are fundamental to cancer cell survival and proliferation. ias.ac.innih.gov The BCR-ABL fusion protein drives chronic myeloid leukemia through constitutive activation of downstream signaling. nih.gov The PI3K/Akt pathway is a central node in cell growth, metabolism, and survival, and its inhibition is a key strategy in cancer therapy. ias.ac.in Similarly, targeting FGFRs can disrupt pathways involved in angiogenesis and tumor growth. nih.gov

Inflammatory Pathways: By inhibiting the COX-2 enzyme, indazole-based compounds can block the production of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov

Pathogen-Specific Pathways: The antileishmanial activity of indazole derivatives that target trypanothione reductase disrupts the parasite's unique thiol-based redox system, which is essential for its defense against oxidative stress, making it a highly selective target. nih.gov In HIV, targeting the viral capsid interferes with multiple stages of the viral life cycle, including nuclear entry and the assembly of new virus particles, representing a novel mechanism of action for antiretroviral drugs. mdpi.com

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. By systematically modifying substituents on the indazole core, researchers can optimize the potency and selectivity of these compounds for specific biological targets.

The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the core ring structure. longdom.org SAR studies have consistently shown that modifications to the indazole scaffold can dramatically alter its interaction with biological targets. nih.gov

Role of 4- and 6-Position Substituents: Research into 4,6-disubstituted-1H-indazole derivatives has highlighted the crucial role these positions play in determining inhibitory activity. nih.gov For instance, in the context of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO) inhibition, the substituents at the C-6 position of the 1H-indazole ring significantly affect both the activity and the selectivity between these two enzymes. nih.gov Similarly, the presence of a nitro-aryl group at the C-4 position was found to be beneficial for TDO inhibition. nih.gov

Impact of Halogen and Methoxy (B1213986) Groups: The bromine atom at the C-4 position and the methoxy group at the C-6 position of the title compound are key features. Halogen atoms like bromine often serve as important synthetic handles, allowing for further chemical modifications through cross-coupling reactions to create diverse compound libraries. The methoxy group, with its electron-donating properties, can influence the electronic environment of the ring and participate in specific hydrogen bond interactions within a protein's active site, which can be critical for biological activity. nih.gov Studies on other scaffolds have shown that para-substituted methoxy groups can enhance activity through mesomeric effects. longdom.org

Broader Substituent Effects: SAR analyses on various indazole series have provided further insights. For anticancer activity, nitro and ethoxy substitutions have been shown to enhance potency. longdom.org In contrast, bulky groups like butyl or ethyl have sometimes negatively impacted anticancer activity. longdom.org For antibacterial applications, incorporating electron-withdrawing groups can significantly improve efficacy. longdom.org This underscores the principle that fine-tuning the electronic and steric properties of substituents is key to optimizing the therapeutic profile of indazole derivatives. longdom.orgrsc.org

Table 1: Influence of Substituents on Indazole Derivatives' Biological Activity

| Position | Substituent Type | Target/Activity | Observed Effect |

|---|---|---|---|

| C-4 | Nitro-aryl | TDO Inhibition | Beneficial for activity nih.gov |

| C-6 | Various | IDO1/TDO Selectivity | Significantly affects selectivity nih.gov |

| C-3 | m-methoxy, p-methoxy aniline | Anticancer | Superior anticancer activity longdom.org |

| C-5 | Nitro | Anticancer | Enhanced potency longdom.org |

| C-6 | Ethoxy | Anticancer | Enhanced potency longdom.org |

| C-6 | Ethoxy (with ortho-nitro) | Antibacterial | Significantly improved activity longdom.org |

Rational drug design leverages the understanding of a biological target's structure to create more potent and selective inhibitors. For indazole derivatives, this often involves structure-guided design based on the known crystal structures of target proteins.

Structure-guided design has been successfully employed to develop indazole-based inhibitors for several kinases, including Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov By analyzing the interactions of a lead compound within the protein's active site, medicinal chemists can make targeted modifications to improve binding affinity and efficacy. nih.gov For example, a series of 1H-indazole derivatives were synthesized using this approach, leading to compounds with potent activity against EGFR kinases, including mutant forms. nih.gov

The process often begins with a known compound or "hit" bearing the indazole scaffold. nih.gov Subsequent derivatization and optimization are guided by SAR studies. For instance, replacing an ethyl group with a cyclobutyl group was found to enhance potency in one series of indazole-based selective estrogen receptor degraders (SERDs). nih.gov This iterative process of design, synthesis, and biological evaluation is central to enhancing the therapeutic potential of the this compound scaffold.

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable tools in modern drug discovery, providing deep insights into molecular interactions and guiding the rational design of new therapeutic agents. For this compound and its derivatives, methods like molecular docking, QSAR, and molecular dynamics simulations are used to predict and analyze their biological activities.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active sites of proteins.

Numerous studies have utilized molecular docking to investigate indazole derivatives as inhibitors of various protein targets. These studies have successfully predicted binding interactions that are crucial for their biological activity. For example, docking studies of indazole derivatives have provided insights into their inhibitory mechanisms against:

Tyrosine Kinases (VEGFR-2): Newly designed indazole scaffolds were evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), showing favorable binding affinities and interactions with key amino acids in the enzyme's active site. biotech-asia.org

Quorum Sensing Enzymes (SAH/MTAN): Docking of indazole compounds into the active site of S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) helped identify crucial amino acid residues involved in ligand-receptor interactions, such as ASP197, PHE151, and ILE152. nih.gov

Cyclooxygenase-2 (COX-2): Indazole analogs have been docked with the COX-2 enzyme to evaluate their potential as anti-inflammatory agents, with some compounds showing significant binding results. researchgate.net

K-Ras Receptor: The indazole-based drug Bindarit was docked into the K-Ras receptor, revealing a binding energy of -7.3 kcal/mol and hydrogen bond interactions with key residues like ARG73 and GLN70. nih.gov

These docking studies help rationalize the observed biological activities and guide the design of new derivatives with improved binding characteristics. nih.govresearchgate.net

Table 2: Examples of Molecular Docking Studies on Indazole Derivatives

| Derivative Class | Protein Target | Software/Method | Key Findings |

|---|---|---|---|

| Novel Indazole Scaffolds | VEGFR-2 (PDB: 4AGD, 4AG8) | Autodock 4.2.6 | Good binding affinities (-6.70 to -7.39 kcal/mol); H-bonds with key residues. biotech-asia.org |

| Indazole Compounds | SAH/MTAN | Not Specified | Identified key interacting residues (ASP197, PHE151, ILE152, etc.). nih.gov |

| 1H-Indazole Analogs | COX-2 (PDB: 3NT1) | Not Specified | Difluorophenyl-containing compound showed high binding energy (-9.11 kcal/mol). researchgate.net |

| Bindarit (Indazole-based) | K-Ras Receptor | AutoDock Tool | Binding energy of -7.3 kcal/mol; H-bonds with ARG73, GLN70, THR74. nih.gov |

| Halogen-substituted Indazoles | Lanosterol-14α-demethylase | Not Specified | Identified as potential bacterial cholesterol inhibitors. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

3D-QSAR studies on indazole derivatives targeting Hypoxia-inducible factor-1α (HIF-1α) have been performed to understand the structural features that influence their inhibitory potency. nih.gov These models generate steric and electrostatic contour maps, which provide a structural framework for designing new, more potent inhibitors. nih.gov Similarly, QSAR modeling has been applied to indazole compounds that inhibit quorum sensing via SAH/MTAN. nih.govdistantreader.org These models identify essential molecular descriptors—such as AATS1v (Average ATS descriptor, weighted by van der Waals volume) and E1s (1st component accessibility directional WHIM index, weighted by I-state)—that are crucial for biological activity. nih.gov The resulting statistical models can explain a high percentage of the variance in inhibitory activity and demonstrate good predictive power for new compounds. nih.gov

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the stability of protein-ligand complexes and the nature of their dynamic interactions. researchgate.net

MD simulations have been employed to rigorously assess the stability of indazole derivatives within the binding sites of their target proteins. worldscientific.com For instance, simulations of the most potent indazole derivatives targeting HIF-1α and K-Ras showed that the compounds remained stable in the active site throughout the simulation period. nih.govnih.gov Key analyses performed during MD simulations include:

Root-Mean-Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues.

Hydrogen Bond Analysis: To monitor the persistence of crucial hydrogen bonds over time, which indicates stable binding. nih.gov

These simulations confirm the binding modes predicted by molecular docking and provide a more dynamic picture of the interactions, thus establishing a robust foundation for the development of novel and potent anticancer and anti-inflammatory agents. researchgate.netnih.govworldscientific.com

ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

While specific experimental ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound is not extensively available in the public domain, in silico predictive models are commonly employed in medicinal chemistry to forecast the pharmacokinetic and toxicological properties of novel compounds. These computational studies on analogous indazole derivatives provide valuable insights into the likely ADMET profile of this compound.

In general, indazole scaffolds are recognized for their potential in drug design, and their derivatives are often evaluated for drug-likeness based on established principles such as Lipinski's Rule of Five. These rules correlate molecular properties with oral bioavailability. Computational analyses of various indazole derivatives suggest that they often exhibit favorable ADMET characteristics. biotech-asia.org For instance, studies on other substituted indazoles have shown good predicted oral bioavailability and an absence of significant toxicity risks. researchgate.net

A predictive ADMET analysis for compounds with similar structural motifs often includes the following parameters:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Identification of potential cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

Excretion: Prediction of renal clearance and potential for accumulation.

Toxicity: Assessment of potential for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxicities.

Based on in silico studies of various indazole derivatives, a hypothetical ADMET profile for this compound is presented below. It is crucial to note that these are predicted values and would require experimental validation.

| ADMET Parameter | Predicted Outcome for Indazole Analogs | Implication for this compound |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Penetration | Variable; often predicted as non-penetrant | May have limited central nervous system effects |

| CYP2D6 Inhibition | Generally predicted as non-inhibitor | Lower potential for drug-drug interactions via this pathway |

| Ames Mutagenicity | Typically predicted as non-mutagenic | Lower concern for genotoxicity |

| hERG Inhibition | Variable; dependent on specific substitutions | Requires specific assessment to rule out cardiotoxicity risk |

Electrostatic Potential Mapping and Quantum Chemical Studies

Electrostatic potential mapping and quantum chemical studies are powerful computational tools used to understand the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. nih.gov For this compound, these studies can elucidate regions of positive and negative electrostatic potential, identify sites susceptible to electrophilic and nucleophilic attack, and provide insights into its binding behavior with biological targets.

Quantum chemical calculations, often employing Density Functional Theory (DFT), can determine various molecular properties. rsc.org The molecular electrostatic potential (MEP) map is a key output, where different colors represent varying electrostatic potential on the molecule's surface. rsc.org Typically, red areas indicate regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. rsc.org Green regions represent neutral potential. rsc.org

For this compound, the following electronic characteristics can be inferred from studies on related substituted indazoles:

The nitrogen atoms of the indazole ring are expected to be regions of high electron density (negative potential), making them potential hydrogen bond acceptors.

The hydrogen atom attached to the nitrogen in the 1H-indazole tautomer is a likely hydrogen bond donor, exhibiting a positive electrostatic potential.

The oxygen atom of the methoxy group will also be an electron-rich region.

The bromine atom, being electronegative, will influence the electron distribution on the benzene (B151609) ring.

Quantum chemical studies also provide information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity. These calculations can help in understanding the charge transfer interactions that are crucial for receptor-ligand binding.

Below is a table summarizing key quantum chemical descriptors and their significance, based on general findings for substituted indazoles.

| Quantum Chemical Descriptor | General Finding for Substituted Indazoles | Significance for this compound |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Negative potential around nitrogen and oxygen atoms; positive potential around N-H proton. researchgate.net | Identifies sites for hydrogen bonding and other non-covalent interactions. |

| HOMO-LUMO Energy Gap | Influenced by substituents on the indazole ring. | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | Dependent on the nature and position of substituents. rsc.org | Affects solubility and binding affinity. |

| Atomic Charges | Nitrogen atoms typically carry a negative partial charge. | Helps in understanding the local electronic environment. |

Future Directions and Therapeutic Potential

Development of Novel Indazole-Based Therapeutics

The chemical architecture of 4-Bromo-6-methoxy-1H-indazole makes it an ideal starting point for synthetic modification and the generation of new chemical entities. The presence of a bromine atom at the 4-position and a methoxy (B1213986) group at the 6-position provides strategic sites for chemical elaboration. Medicinal chemists can leverage these functional groups to create extensive libraries of derivative compounds through various chemical reactions, such as cross-coupling reactions. rsc.org

The goal of such synthetic efforts is to develop novel therapeutics with enhanced potency, selectivity, and favorable pharmacological properties. The indazole scaffold is a core component of numerous protein kinase inhibitors used in cancer therapy. nih.govrsc.org Therefore, derivatives of this compound could be designed and synthesized to target specific kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFR) or Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.gov Beyond oncology, the inherent biological versatility of the indazole core suggests potential applications in developing agents for inflammatory diseases, infectious diseases, and neurological disorders. nih.govmdpi.comresearchgate.net

Further In Vivo and Clinical Investigations

Following the synthesis and successful in vitro evaluation of novel derivatives, the subsequent critical phase is rigorous preclinical in vivo testing. These studies are essential to determine the efficacy, safety, and pharmacokinetic profile of a potential drug candidate in a living organism. For derivatives showing anti-cancer promise, in vivo evaluation would likely involve xenograft models, where human cancer cells are implanted in immunocompromised mice to assess the compound's ability to inhibit tumor growth. rsc.org For example, studies on other novel indazole derivatives have utilized the 4T1 breast cancer mouse model to demonstrate tumor suppression. rsc.org

Exploration of New Biological Targets and Mechanisms

The therapeutic success of indazole-containing drugs stems from their ability to interact with a wide array of biological targets. nih.gov While protein kinases are a well-established target class for this scaffold, future research should aim to explore new and unconventional molecular targets for derivatives of this compound. nih.gov This exploration could uncover novel mechanisms of action and open up therapeutic possibilities for diseases with unmet medical needs.

Systematic screening of new indazole derivatives against large panels of enzymes, receptors, and other proteins can lead to the identification of unexpected biological activities. For instance, various indazole derivatives have been investigated as inhibitors of targets beyond kinases, including human neutrophil elastase (for inflammatory diseases), microtubules (as anti-mitotic cancer agents), and enzymes involved in the immune response like indoleamine 2,3-dioxygenase (IDO1). nih.govbohrium.comnih.gov By exploring a wider range of biological space, researchers can unlock the full therapeutic potential of the this compound scaffold.

| Target Class | Specific Target Examples | Therapeutic Area |

|---|---|---|

| Protein Kinases | VEGFR, FGFR, ALK, MAPK1, ITK | Cancer, Inflammation |

| Enzymes | IDO1, COX-2, Human Neutrophil Elastase | Cancer, Inflammation |

| Cytoskeletal Proteins | Tubulin | Cancer |

| Receptors | Metabotropic Glutamate Receptor 4 (mGlu4) | Neurological Disorders |

Synergistic Approaches in Drug Design

Modern therapeutic strategies, particularly in oncology, increasingly rely on combination therapies to maximize efficacy, overcome drug resistance, and reduce toxicity. Future development of therapeutics derived from this compound should include investigations into synergistic combinations with existing drugs. A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects.

Q & A

Q. What are the established synthetic protocols for preparing 4-Bromo-6-methoxy-1H-indazole, and what are their comparative advantages?

Methodological Answer: Synthesis typically involves cyclization of substituted precursors followed by bromination and methoxylation. For example:

- Cyclization : Use hydrazine derivatives with ketones or aldehydes under acidic conditions to form the indazole core.

- Bromination : Electrophilic bromination (e.g., NBS or Br₂ in DCM) at the 4-position, guided by directing groups (e.g., methoxy at position 6).

- Methoxylation : Introduce methoxy groups via nucleophilic substitution (e.g., NaOMe/CuI in DMF) or protection/deprotection strategies.

Q. Key Considerations :

- Regioselectivity : Methoxy groups at position 6 direct bromination to position 4 via electronic effects .

- Yield Optimization : Reflux in methanol with acetic acid (e.g., 9 hours, 70–80°C) improves crystallinity .

Advanced Question

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

- Frontier Molecular Orbitals : Predict sites for nucleophilic/electrophilic attacks (e.g., bromine as a leaving group in Suzuki couplings).

- Charge Distribution : Methoxy groups increase electron density at adjacent positions, influencing reaction pathways .

- Transition State Analysis : Simulate activation energies for coupling reactions (e.g., Pd-catalyzed Buchwald-Hartwig amination).

Validation : Compare computational results with experimental yields (e.g., 75–85% for Suzuki-Miyaura couplings) .

Basic Question

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituents (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 7.1–8.3 ppm) .

- IR Spectroscopy : Confirm functional groups (e.g., N-H stretch ~3400 cm⁻¹, C-Br ~600 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 241.0) .

Best Practice : Use deuterated DMSO for solubility and assign peaks via 2D NMR (COSY, HSQC) .

Advanced Question

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Refinement Tools : Use SHELXL for high-resolution data; adjust thermal parameters and occupancy for disordered atoms .

- Validation Metrics : Check R-factors (<5%), Fo/Fc maps, and Twinning Law analysis (e.g., via PLATON) .

- Complementary Techniques : Pair X-ray diffraction with PXRD to confirm phase purity .

Case Study : A derivative with ambiguous Br positioning was resolved using Hirshfeld surface analysis .

Basic Question

Q. What are the recommended storage conditions and solubility profiles for this compound?

Methodological Answer:

-

Storage : 2–8°C in amber vials (light-sensitive); desiccate to prevent hydrolysis .

-

Solubility :

Solvent Solubility (mg/mL) DMSO 20–25 Ethanol 10–15 Water <1

Stability : Monitor via HPLC (95% purity after 6 months under recommended conditions) .

Advanced Question

Q. How can kinetic vs. thermodynamic control be leveraged in functionalizing this compound?

Methodological Answer:

- Kinetic Control : Low-temperature reactions (<0°C) favor faster-forming intermediates (e.g., meta-substituted products).

- Thermodynamic Control : Prolonged heating (e.g., 24 hours at 100°C) stabilizes para-substituted isomers via equilibrium .

- Catalyst Selection : Pd(OAc)₂/XPhos accelerates reductive elimination in cross-couplings, overriding steric effects .

Example : Suzuki coupling at 80°C yielded 85% para-substituted product, while 25°C gave 60% meta isomer .

Basic Question

Q. What are the common functionalization reactions of this compound?

Methodological Answer:

- Cross-Coupling : Suzuki-Miyaura (aryl boronic acids), Buchwald-Hartwig (amines).

- Nucleophilic Substitution : Replace Br with -OH/-SH using NaOH/NaSH .

- Protection/Deprotection : Use Boc anhydride for NH protection in acidic conditions .

Optimization : Catalyst loading (1–5 mol% Pd), ligand (XPhos), and base (Cs₂CO₃) maximize yields .

Advanced Question

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

Methodological Answer:

- Steric Effects : Bulky substituents at position 1 reduce kinase binding (IC₅₀ increases from 10 nM to >1 µM) .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilic reactivity in DNA intercalation assays .

- QSAR Modeling : Correlate Hammett constants (σ) with cytotoxicity (R² = 0.89 in leukemia cell lines) .

Validation : Co-crystallization with target proteins (e.g., CDK2) confirms binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.